molecular formula C17H19FN2O3 B1385873 N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide CAS No. 1020055-49-5

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide

Cat. No. B1385873
CAS RN: 1020055-49-5
M. Wt: 318.34 g/mol
InChI Key: RQLDLFHRTLOXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide (NFEB) is an organic compound that has been studied for its potential applications in scientific research. NFEB is a fluorinated amide and is a derivative of benzoic acid. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. NFEB has been found to have several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has a wide range of potential applications in scientific research. It has been studied for its potential use as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can be beneficial in the treatment of depression and anxiety. N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are important mediators of inflammation. Inhibition of COX can lead to decreased inflammation, which can be beneficial in the treatment of conditions such as arthritis.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide is not fully understood. However, it is believed that N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide binds to the active site of MAO and COX enzymes, which prevents them from catalyzing their respective reactions. It is also believed that N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide binds to other enzymes involved in the metabolism of neurotransmitters and prostaglandins.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MAO and COX enzymes, which can lead to increased levels of neurotransmitters and decreased inflammation, respectively. N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has also been found to have an effect on the expression of certain genes involved in the metabolism of neurotransmitters and prostaglandins. In addition, N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has been found to have an effect on the levels of certain hormones, such as cortisol, which can lead to changes in behavior.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has several advantages and limitations for laboratory experiments. One of the main advantages of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide is that it is relatively inexpensive and easy to synthesize. This makes it an ideal compound for use in laboratory experiments. Additionally, N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide has been found to have a wide range of effects on biochemical and physiological processes, which makes it useful for studying a variety of processes. One of the main limitations of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide is that its mechanism of action is not fully understood. Additionally, its effects on certain biochemical and physiological processes are not fully understood, which can make it difficult to accurately predict the effects of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide on a given process.

Future Directions

There are several potential future directions for research on N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide. One of the main areas of research is to further investigate the mechanism of action of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide. Additionally, further research is needed to understand the effects of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide on various biochemical and physiological processes. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesizing N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide. Finally, further research is needed to investigate the potential applications of N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide in medicinal chemistry, biochemistry, and pharmaceuticals.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-16-11-13(19)6-7-15(16)18/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLDLFHRTLOXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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